

# Application of PF-02413873 in 3D Endometrial Organoid Cultures

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## Compound of Interest

Compound Name: PF-02413873

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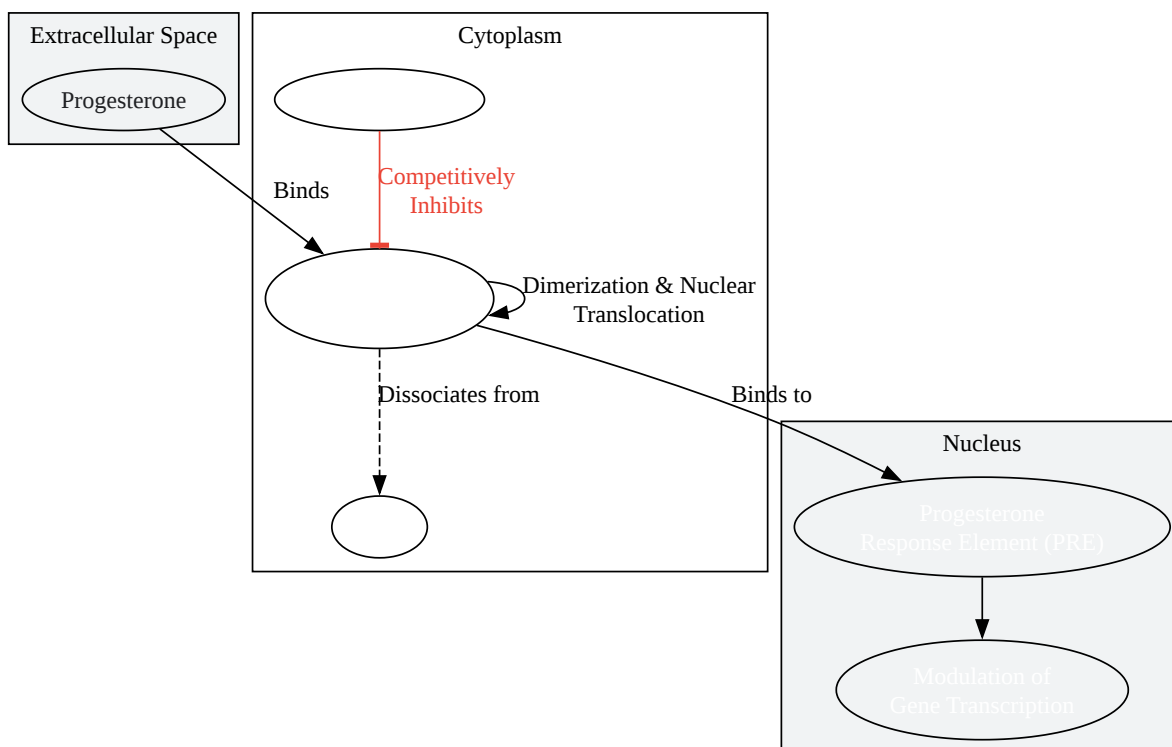
## Introduction

Endometrial organoids have emerged as a powerful in vitro model system, recapitulating the three-dimensional architecture and physiological responses of the uterine lining. These self-organizing structures, derived from primary endometrial tissues, are invaluable for studying endometrial biology, disease modeling (e.g., endometriosis, endometrial cancer), and drug screening. **PF-02413873** is a nonsteroidal, selective, and competitive progesterone receptor (PR) antagonist.<sup>[1][2][3]</sup> In vivo studies have demonstrated its ability to reduce endometrial thickness and decrease cell proliferation by blocking the action of progesterone.<sup>[1][2]</sup> This document provides detailed application notes and protocols for utilizing **PF-02413873** in 3D endometrial organoid cultures to investigate the role of progesterone signaling in endometrial physiology and pathology.

## Principle

Progesterone is a key regulator of endometrial function, driving differentiation and opposing estrogen-driven proliferation.<sup>[4][5]</sup> Dysregulated progesterone signaling is implicated in various gynecological disorders. **PF-02413873**, by competitively inhibiting the progesterone receptor, offers a tool to dissect the specific effects of progesterone signaling blockade in a controlled 3D environment that mimics the in vivo tissue architecture. This application note describes a hypothetical experimental setup to assess the impact of **PF-02413873** on the growth, proliferation, and gene expression of endometrial organoids.

## Signaling Pathway



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## Experimental Protocols

### I. Establishment of Human Endometrial Organoid Cultures

This protocol is adapted from established methods for generating endometrial organoids from human biopsy tissue.[6][7]

**Materials:**

- Human endometrial biopsy tissue
- DMEM/F12 medium
- Collagenase Type I
- Trypsin-EDTA (0.05%)
- Matrigel® or other suitable basement membrane matrix
- Human Endometrial Organoid Culture Medium (see Table 1)
- **PF-02413873** (dissolved in DMSO)
- Cell recovery solution

Table 1: Human Endometrial Organoid Culture Medium

Component	Final Concentration	Vendor (Example)
Advanced DMEM/F12	-	Thermo Fisher
B27 Supplement	1X	Thermo Fisher
N2 Supplement	1X	Thermo Fisher
L-Glutamine	2 mM	Thermo Fisher
Penicillin/Strep	1X	Thermo Fisher
HEPES	10 mM	Thermo Fisher
N-Acetylcysteine	1.25 mM	Sigma-Aldrich
Nicotinamide	10 mM	Sigma-Aldrich
EGF	50 ng/mL	PeproTech
Noggin	100 ng/mL	PeproTech
R-spondin1	500 ng/mL	PeproTech
FGF-10	100 ng/mL	PeproTech
A83-01	500 nM	Tocris
Y-27632	10 $\mu$ M (for passaging)	Tocris

#### Procedure:

- Tissue Digestion:
  - Wash the endometrial biopsy tissue with cold PBS.
  - Mince the tissue into small pieces (<1 mm<sup>3</sup>).
  - Digest the tissue in DMEM/F12 containing Collagenase Type I (1 mg/mL) and Dispase (1 mg/mL) for 60-90 minutes at 37°C with agitation.
  - Periodically triturate the suspension with a P1000 pipette to aid digestion.

- Neutralize the enzymes with an equal volume of DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer.
- Centrifuge the filtrate at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the pellet in Trypsin-EDTA and incubate for 10 minutes at 37°C to obtain single cells and small cell clusters.
- Neutralize with media containing FBS and centrifuge again.
- Wash the pellet with basal DMEM/F12.
- Organoid Seeding:
  - Resuspend the cell pellet in Matrigel® on ice.
  - Plate 50 µL domes of the Matrigel®/cell suspension into a pre-warmed 24-well plate.
  - Incubate at 37°C for 15-20 minutes to solidify the domes.
  - Carefully add 500 µL of pre-warmed Human Endometrial Organoid Culture Medium to each well.
  - Culture at 37°C, 5% CO<sub>2</sub>. Refresh the medium every 2-3 days. Organoids should become visible within 7-10 days.

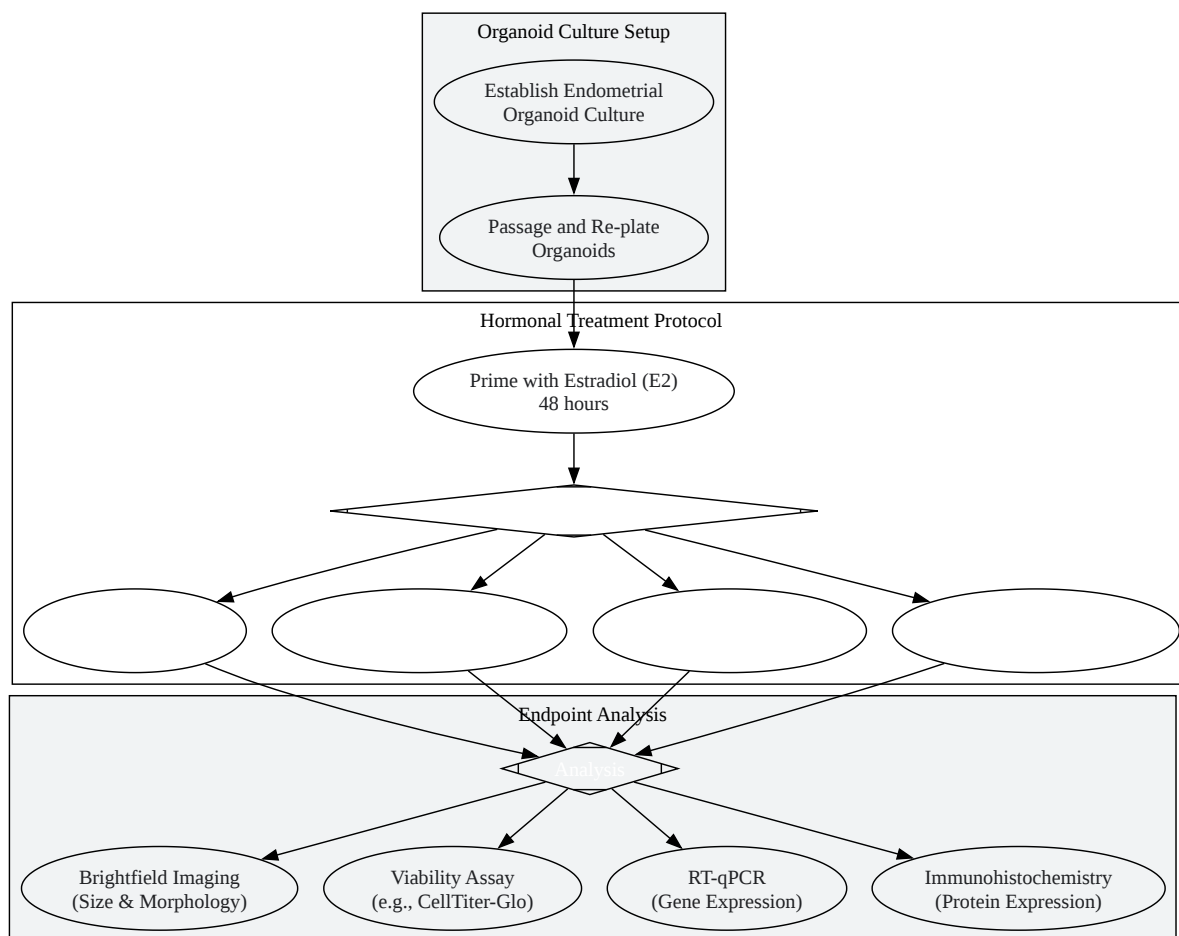
## II. Treatment of Endometrial Organoids with PF-02413873

This protocol outlines a hypothetical experiment to assess the dose-dependent effects of **PF-02413873** on established endometrial organoids.

Procedure:

- Organoid Passaging and Plating:
  - Once organoids are well-established (typically >100 µm in diameter), passage them.

- Aspirate the medium and add cell recovery solution to depolymerize the Matrigel®.
- Mechanically disrupt the organoids by pipetting.
- Wash and centrifuge the organoid fragments.
- Re-plate the fragments in fresh Matrigel® domes as described above.
- Hormone Stimulation and **PF-02413873** Treatment:
  - After 2-3 days of recovery, replace the culture medium with a basal medium (without R-spondin1 and Noggin) supplemented with Estradiol (E2, 10 nM) for 48 hours to mimic the proliferative phase and upregulate progesterone receptors.[8]
  - Following E2 priming, treat the organoids with medium containing E2 (10 nM) and Progesterone (P4, 1  $\mu$ M) to simulate the secretory phase.
  - For the experimental groups, add **PF-02413873** at various concentrations (e.g., 0.1, 1, 10  $\mu$ M) along with E2 and P4. Include a vehicle control (DMSO).
  - Culture for an additional 5-7 days, refreshing the medium every 2 days.



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### III. Endpoint Analysis

- Brightfield Microscopy:
  - Image organoids daily to monitor morphology and size.
  - Measure organoid diameter and calculate the area using image analysis software (e.g., ImageJ).
- Cell Viability Assay (e.g., CellTiter-Glo® 3D):
  - At the end of the treatment period, measure cell viability according to the manufacturer's instructions to assess cytotoxicity and effects on proliferation.
- RNA Extraction and RT-qPCR:
  - Harvest organoids by depolymerizing the Matrigel®.
  - Extract total RNA using a suitable kit.
  - Perform reverse transcription to generate cDNA.
  - Analyze the expression of progesterone-responsive genes (e.g., PAEP, SPP1), proliferation markers (e.g., MKI67), and estrogen-responsive genes (e.g., PGR, TFF1).[\[9\]](#)  
[\[10\]](#)
- Immunohistochemistry (IHC):
  - Fix organoids in 4% paraformaldehyde.
  - Embed the fixed organoids in paraffin and section.
  - Perform IHC for proteins of interest, such as the progesterone receptor (PR), Ki67 (proliferation marker), and E-cadherin (epithelial marker).

### Data Presentation (Hypothetical Data)

The following tables represent expected, hypothetical data from the described experiments.



Table 2: Effect of **PF-02413873** on Endometrial Organoid Size and Viability

Treatment Group (with E2 + P4)	Mean Organoid Area ( $\mu\text{m}^2$ ) $\pm$ SD	Relative Viability (%) $\pm$ SD
Vehicle (DMSO)	45,000 $\pm$ 5,200	100 $\pm$ 8.5
PF-02413873 (0.1 $\mu\text{M}$ )	38,500 $\pm$ 4,100	92.3 $\pm$ 7.1
PF-02413873 (1 $\mu\text{M}$ )	25,100 $\pm$ 3,500	75.6 $\pm$ 6.4
PF-02413873 (10 $\mu\text{M}$ )	18,900 $\pm$ 2,800	61.2 $\pm$ 5.9

Table 3: Relative Gene Expression Changes in Response to **PF-02413873**

Gene Target	Vehicle (Fold Change)	PF-02413873 (1 $\mu\text{M}$ ) (Fold Change)
PAEP	1.0	0.25
SPP1	1.0	0.31
MKI67	1.0	1.85
PGR	1.0	0.95

## Expected Outcomes and Interpretation

- Morphology and Size:** Treatment with **PF-02413873** is expected to inhibit the growth of endometrial organoids in a dose-dependent manner, resulting in smaller and potentially less complex structures compared to the vehicle control. This would reflect the anti-proliferative and anti-secretory effects of progesterone receptor blockade.
- Viability/Proliferation:** A decrease in cell viability is anticipated with increasing concentrations of **PF-02413873**, indicating reduced proliferation or induction of apoptosis. This would be consistent with in vivo findings of decreased proliferation rates.[\[1\]](#)[\[2\]](#)
- Gene Expression:** The expression of progesterone-responsive genes, such as PAEP (glycodelin) and SPP1 (osteopontin), which are markers of endometrial receptivity and

secretion, is expected to be significantly downregulated.[9] Conversely, proliferation markers like MKI67 may show an increase, as progesterone's anti-proliferative effect is blocked.

## Conclusion

The use of **PF-02413873** in 3D endometrial organoid cultures provides a robust and physiologically relevant model to investigate the mechanisms of progesterone action in the human endometrium. This system allows for detailed analysis of the cellular and molecular consequences of progesterone receptor antagonism, offering a valuable platform for basic research and the preclinical evaluation of novel therapeutics for hormone-dependent gynecological conditions.

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